molecular formula C8H13N3O2 B15240290 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine

1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B15240290
M. Wt: 183.21 g/mol
InChI Key: BNWBCAFIOLWIRS-UHFFFAOYSA-N
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Description

1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H13N3O2 It is characterized by the presence of a pyrazole ring substituted with an oxolan-3-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with an oxolan-3-yloxy methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions often require a base and are conducted in aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[(Oxolan-3-yl)methyl]-1H-imidazole: Shares a similar oxolan-3-yl group but differs in the heterocyclic ring structure.

    1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea: Contains an oxolan-3-yloxy group but has a different core structure.

Uniqueness: 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of the pyrazole ring and the oxolan-3-yloxy methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-(oxolan-3-yloxymethyl)pyrazol-4-amine

InChI

InChI=1S/C8H13N3O2/c9-7-3-10-11(4-7)6-13-8-1-2-12-5-8/h3-4,8H,1-2,5-6,9H2

InChI Key

BNWBCAFIOLWIRS-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCN2C=C(C=N2)N

Origin of Product

United States

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